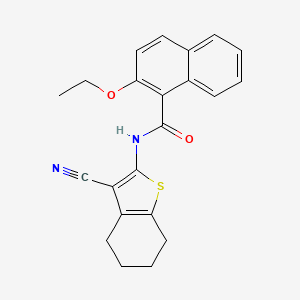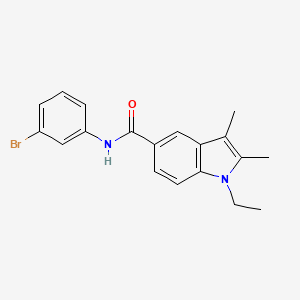![molecular formula C16H14BrN3O2 B3555432 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE](/img/structure/B3555432.png)
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE
Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Coupling with Furan Derivative: The final step involves coupling the brominated pyrazole with a furan derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial and antimalarial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Pharmaceutical Research: It is explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of neural transmission.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to various biological effects.
Molecular Docking: Studies have shown that the compound fits well into the active sites of certain enzymes, justifying its potent biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1,5-DIMETHYL-3-[(4-METHYL-1H-PYRAZOL-1-YL)CARBONYL]-1H-PYRAZOLE
- 5-(4-BROMO-1H-PYRAZOL-1-YL)-1H-TETRAZOLE
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and furan moieties
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-11-2-4-13(5-3-11)19-16(21)15-7-6-14(22-15)10-20-9-12(17)8-18-20/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQYNDNEMDUXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{[(4-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3555349.png)
![5-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3555351.png)
![N-(3-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555367.png)
![methyl 4-cyano-5-[(diphenylacetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555371.png)
![N-[(2-iodophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B3555376.png)
![3,4,5-triethoxy-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B3555379.png)
![3-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B3555386.png)
![3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3555387.png)
![4-{[3-chloro-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B3555391.png)
![4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B3555397.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid](/img/structure/B3555424.png)


